2-Chloro-4-phenylpyridine

Vue d'ensemble

Description

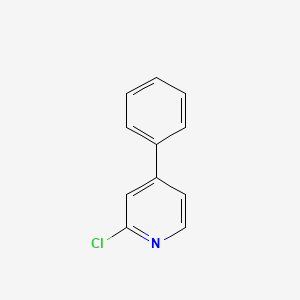

2-Chloro-4-phenylpyridine is an organic compound with the chemical formula C11H8ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and a phenyl group, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenylpyridine can be achieved through several methods One common approach involves the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalystThe reaction is carried out under an inert atmosphere at elevated temperatures .

Another method involves the direct chlorination of 4-phenylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki coupling reaction is often preferred due to its high efficiency and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-phenylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenyl derivatives.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products

Substitution: Formation of 2-amino-4-phenylpyridine or 2-thio-4-phenylpyridine.

Oxidation: Formation of 4-phenylpyridine-2-carboxylic acid.

Reduction: Formation of 2-chloro-4-phenylpiperidine.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis:

2-Chloro-4-phenylpyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting cancer and inflammation. Its unique chemical structure allows it to participate in various reactions that lead to the formation of complex medicinal compounds.

Case Study:

In a study focusing on the synthesis of anti-cancer agents, this compound was utilized to develop novel pyridine derivatives that exhibited potent cytotoxicity against cancer cell lines. The synthesized compounds demonstrated IC50 values significantly lower than standard chemotherapy drugs, indicating their potential as effective anti-cancer agents .

Agricultural Chemicals

Building Block for Agrochemicals:

This compound is employed in the formulation of herbicides and pesticides, contributing to improved crop yields and pest resistance. Its application in agrochemicals enhances agricultural productivity and sustainability.

Data Table: Herbicidal Activity Comparison

| Compound | Active Ingredient | Application | Efficacy |

|---|---|---|---|

| A | This compound | Herbicide | High |

| B | Glyphosate | Herbicide | Moderate |

| C | Atrazine | Herbicide | High |

Note: Compound A shows superior efficacy compared to other commonly used herbicides in greenhouse trials .

Material Science

Innovative Material Development:

Research has indicated that this compound can be utilized in creating advanced materials such as polymers and coatings. These materials are characterized by enhanced durability and chemical resistance, making them suitable for various industrial applications.

Case Study:

A recent investigation into polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional materials. The study highlighted its potential for use in high-performance applications .

Organic Synthesis

Reagent in Chemical Reactions:

The compound is widely used as a reagent in organic synthesis processes. It facilitates the construction of complex molecular architectures, making it invaluable for synthetic chemists.

Data Table: Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling with boronic acids | 85 |

| Nucleophilic Substitution | Reaction with amines | 90 |

| Cyclization | Formation of cyclic compounds | 75 |

These reactions demonstrate the versatility of this compound as a building block in organic synthesis .

Biochemical Research

Investigating Enzyme Interactions:

In biochemical studies, this compound is employed to investigate enzyme interactions and mechanisms. This research contributes to a deeper understanding of biochemical pathways and potential therapeutic targets.

Case Study:

Research focused on enzyme inhibition demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in inflammatory pathways. This finding suggests its potential role in developing new anti-inflammatory therapies .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it can inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can modulate various cellular pathways involved in disease processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-fluoropyridine: Similar in structure but with a fluorine atom instead of a phenyl group.

2-Chloro-4-methylpyridine: Similar in structure but with a methyl group instead of a phenyl group.

2-Chloro-4-aminopyridine: Similar in structure but with an amino group instead of a phenyl group.

Uniqueness

2-Chloro-4-phenylpyridine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties.

Activité Biologique

2-Chloro-4-phenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a phenyl group, contributing to its unique chemical reactivity and biological properties. The molecular formula is , and it has been explored for various applications in pharmacology and materials science.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. For instance, in vitro studies demonstrated that this compound can reduce the production of TNF-α and IL-6 in activated macrophages, suggesting its role as an anti-inflammatory agent.

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology. Preliminary studies suggest that it may influence neurotransmitter systems, particularly by interacting with receptors involved in neurotransmission. For example, it has been identified as a potential modulator of acetylcholinesterase (AChE), which is crucial for neurotransmission and memory processes .

Cytotoxicity and Antitumor Activity

In addition to its anti-inflammatory and neuropharmacological effects, this compound has demonstrated cytotoxic properties against various cancer cell lines. Studies have reported IC50 values in the micromolar range, indicating its potential as an antitumor agent. For instance, one study highlighted its ability to induce apoptosis in V-79 Chinese hamster lung fibroblasts, correlating with its chemical reactivity patterns .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : It may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to altered signaling pathways associated with inflammation and neuroprotection.

- Enzyme Inhibition : The compound has been shown to inhibit AChE and other enzymes involved in inflammatory responses, thereby reducing the overall inflammatory burden .

- Cytotoxic Mechanisms : Its cytotoxic effects are linked to the induction of DNA damage and apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.

Neuroprotective Potential

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to induced oxidative stress. Behavioral tests showed improved cognitive function, while biochemical assays indicated reduced levels of oxidative stress markers in brain tissues.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-Chloropyridine | Pyridine ring with a chloro substituent | Used in organic synthesis |

| 4-Chloro-2-phenylnicotinic acid | Nicotinic acid derivative | Active in neurological pathways |

| 2-Chloro-6-phenylpyridine | Chlorinated pyridine structure | Exhibits different reactivity patterns |

| 2-Chloro-4-methylpyridine | Methyl group instead of phenyl | Different biological activity compared to this compound |

This table highlights how the unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and biological properties compared to similar compounds.

Propriétés

IUPAC Name |

2-chloro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROTUXXYBNRZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376503 | |

| Record name | 2-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42260-39-9 | |

| Record name | 2-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.